BenchChemオンラインストアへようこそ!

Senexin A

CDK8 Kinase selectivity Off-target activity

Senexin A is the CDK8/19 inhibitor of choice for in vivo studies where systemic toxicity must be avoided. Unlike CCT251921 or MSC2530818, it shows no adverse effects after repeated 20 mg/kg i.p. dosing. It is free of ROCK-dependent anti-endothelial activity, unlike Cortistatin A, enabling clean mechanistic dissection in vascular biology. In HIV-1 latency models, it achieves ~20% reduction in productive infection—twice the suppression of BRD6989. Its moderate IC₅₀ (280 nM) permits fine-tuned dose-response and SAR studies. For toxicity-free, target-specific CDK8/19 inhibition, Senexin A is the definitive tool.

Molecular Formula C17H14N4
Molecular Weight 274.32 g/mol
CAS No. 1366002-50-7
Cat. No. B610785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenexin A
CAS1366002-50-7
SynonymsSenexin A
Molecular FormulaC17H14N4
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N
InChIInChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21)
InChIKeyXBJCNHGQFJFCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Senexin A (CAS 1366002-50-7) Product Overview for CDK8/19 Inhibitor Procurement


Senexin A (CAS 1366002-50-7) is a potent and selective quinazoline-based small-molecule inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are key components of the Mediator complex regulating RNA polymerase II-dependent transcription [1]. The compound competes with ATP at the kinase active site, exhibiting Kd values of 0.83 μM and 0.31 μM for CDK8 and CDK19, respectively, and inhibits CDK8 kinase activity with an IC50 of 0.28 μM [2]. As a research tool, Senexin A is widely utilized to investigate CDK8/19-mediated transcriptional regulation in cancer biology, inflammation, and viral infection models.

Why Generic CDK8 Inhibitor Substitution Fails: The Case for Senexin A Specification


Within the CDK8/19 inhibitor landscape, potency and selectivity vary dramatically—from low-nanomolar agents like CCT251921 (IC50 2.3 nM) to micromolar probes such as Senexin A (IC50 280 nM). More critically, on-target kinase selectivity and off-target toxicity profiles differ fundamentally: for example, Cortistatin A exhibits potent anti-endothelial activity via ROCK inhibition, while Senexin A lacks this liability [1]. Furthermore, in vivo tolerability diverges sharply; while CCT251921 and MSC2530818 induce systemic toxicity independent of CDK8/19 inhibition, Senexin A demonstrates no detectable adverse effects in repeated dosing studies at effective concentrations [2]. These multidimensional differences render simple functional substitution scientifically unjustified and highlight the necessity for compound-specific specification in research and procurement workflows.

Quantitative Differentiation Guide for Senexin A (1366002-50-7) vs. Key CDK8/19 Inhibitor Comparators


Functional Selectivity Advantage: Senexin A Lacks Cortistatin A-Associated ROCK-Dependent Anti-Endothelial Activity

Senexin A differentiates from Cortistatin A by lacking inhibitory activity against Rho-associated coiled-coil kinase (ROCK), a key driver of anti-endothelial cell toxicity. Unlike Cortistatin A, Senexin A does not produce strong anti-endothelial effects, providing a cleaner pharmacological window for studying CDK8/19 biology without confounding vascular toxicity [1].

CDK8 Kinase selectivity Off-target activity Endothelial toxicity

Superior In Vivo Tolerability vs. High-Potency Clinical-Stage Inhibitors CCT251921 and MSC2530818

Despite lower biochemical potency, Senexin A demonstrates markedly superior in vivo tolerability compared to more potent CDK8/19 inhibitors CCT251921 and MSC2530818, both of which induce significant systemic toxicity that is not mechanism-based (i.e., not due to CDK8/19 inhibition) [1]. Senexin A treatment (20 mg/kg i.p., 5 daily doses) in C57BL/6 mice produced no detectable toxicity, with no significant effects on body weight, organ weights (brain, kidney, thymus, spleen, lung, liver), or blood cell counts [2].

In vivo toxicity CDK8 inhibitor Systemic tolerability Preclinical safety

Dual CDK8/CDK19 Affinity Profile vs. MSC2530818 Balanced Potency

Senexin A exhibits a ~2.7-fold selectivity for CDK19 over CDK8 in ATP-site binding assays (Kd 0.31 μM vs. 0.83 μM) [1]. In contrast, MSC2530818 binds CDK8 and CDK19 with equal affinity (Kd ~4 nM for both) . This differential isoform selectivity profile may be advantageous for studies where partial CDK19 bias is desired or when comparing isoform-specific contributions to Mediator complex function.

CDK8 CDK19 Isoform selectivity Kinase binding

Functional Superiority in HIV-1 Latency Promotion vs. BRD6989

In a direct comparative study using a dual-reporter HIV-1 infection model in Jurkat T cells, Senexin A (10 μM) reduced productive infections by ~20%, whereas BRD6989, another CDK8/19 inhibitor, achieved only a ~10% reduction compared to vehicle control [1]. This twofold greater suppression of proviral expression positions Senexin A as a more effective tool for investigating 'block and lock' strategies aimed at durable HIV-1 latency.

HIV-1 latency CDK8 inhibition Block and lock Viral reservoir

Potency Positioning vs. High-Affinity CDK8 Inhibitors: Optimal Window for Target Engagement Studies

Senexin A exhibits an IC50 of 280 nM (0.28 μM) against CDK8 kinase activity, placing it in a moderate potency range that is approximately 100-fold less potent than sub-nanomolar inhibitors such as CCT251921 (IC50 2.3 nM) and MSC2530818 (IC50 2.6 nM) [1][2]. This moderate potency offers a broader dynamic range for dose-response studies and minimizes the risk of complete target saturation at standard working concentrations, which can be advantageous for certain experimental designs requiring partial inhibition or titration of CDK8/19 activity.

IC50 comparison CDK8 potency Inhibitor selection Dose-response

Optimal Application Scenarios for Senexin A (1366002-50-7) Based on Verified Differentiating Evidence


In Vivo Studies Requiring Clean Safety Profile in Rodent Models

Senexin A is the preferred CDK8/19 inhibitor for in vivo experiments where systemic toxicity must be avoided. In C57BL/6 mice, 5 daily doses of 20 mg/kg i.p. produced no detectable changes in body weight, organ weights, or hematological parameters [1]. This contrasts sharply with the significant, mechanism-independent toxicities observed with CCT251921 and MSC2530818 [2]. Researchers studying chronic CDK8/19 inhibition in metabolic disease, cancer microenvironment, or immunology models can confidently employ Senexin A without confounding off-target toxicity.

Investigating Endothelial Cell Biology Without ROCK-Mediated Confounders

For studies examining CDK8/19 function in endothelial cells or vascular biology, Senexin A is essential. Unlike Cortistatin A, which exhibits strong ROCK-dependent anti-endothelial activity that can obscure CDK8/19-specific phenotypes, Senexin A does not inhibit ROCK and does not produce this vascular toxicity [1]. This functional selectivity ensures that observed effects are genuinely attributable to CDK8/19 inhibition rather than off-target kinase activity, making Senexin A the definitive tool for clean mechanistic dissection in endothelial contexts.

HIV-1 Latency and 'Block and Lock' Functional Studies

Senexin A is the superior choice among CDK8/19 inhibitors for HIV-1 latency research. Direct head-to-head comparison demonstrates that Senexin A reduces productive HIV-1 infection by ~20%, while BRD6989 achieves only ~10% reduction under identical conditions (10 μM, Jurkat T cells) [1]. This twofold greater suppression of viral reactivation positions Senexin A as a more sensitive and effective probe for 'block and lock' strategies aimed at durable suppression of proviral expression, offering enhanced experimental power for identifying latency-promoting mechanisms.

Dose-Response and Partial Target Engagement Studies in Cancer Biology

When experimental designs call for sub-maximal CDK8/19 inhibition or a broad dynamic range for dose-response analysis, Senexin A's moderate potency (IC50 280 nM) is advantageous over ultrapotent inhibitors like CCT251921 (2.3 nM) and MSC2530818 (2.6 nM) [1]. The ~100-fold lower potency allows for finer titration of CDK8/19 activity without saturating the target at standard working concentrations, making Senexin A ideal for SAR studies, combination therapy screens where partial pathway inhibition is desirable, or experiments requiring assessment of inhibitor washout and reversibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senexin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.